molecular formula C11H9F3N2O B8512408 N-(2,2,2-trifluoroethyl)-1H-indole-5-carboxamide

N-(2,2,2-trifluoroethyl)-1H-indole-5-carboxamide

Cat. No. B8512408
M. Wt: 242.20 g/mol
InChI Key: OOSSXZDJRGIBRA-UHFFFAOYSA-N
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Patent
US09000175B2

Procedure details

The title compound was prepared by following the similar procedure as described in Intermediate-10 using 1H-indole-5-carboxylic acid and 2,2,2-trifluoroethanamine (0.93 g, 62%); MS: 243 (M+).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0.93 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[NH:1]1[C:9]2[C:4](=[CH:5][C:6]([C:10]([OH:12])=O)=[CH:7][CH:8]=2)[CH:3]=[CH:2]1.[F:13][C:14]([F:18])([F:17])[CH2:15][NH2:16]>>[F:13][C:14]([F:18])([F:17])[CH2:15][NH:16][C:10]([C:6]1[CH:5]=[C:4]2[C:9](=[CH:8][CH:7]=1)[NH:1][CH:2]=[CH:3]2)=[O:12]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N1C=CC2=CC(=CC=C12)C(=O)O
Step Two
Name
Quantity
0.93 g
Type
reactant
Smiles
FC(CN)(F)F

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
FC(CNC(=O)C=1C=C2C=CNC2=CC1)(F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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